

# review of bifunctional linkers for antibody-drug conjugates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## A Comprehensive Guide to Bifunctional Linkers for Antibody-Drug Conjugates

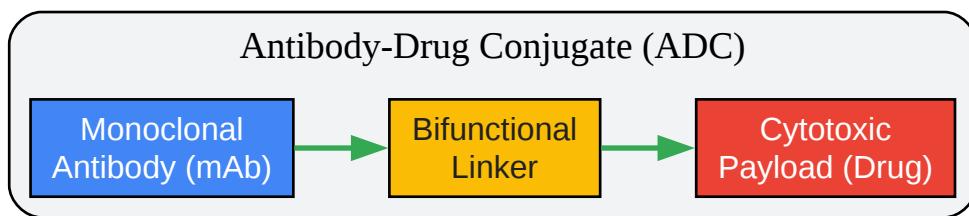
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.<sup>[1][2]</sup> The linker connecting the monoclonal antibody to the cytotoxic payload is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.<sup>[2][3][4]</sup> This guide provides a detailed comparison of bifunctional linkers, summarizing their performance with supporting data and methodologies for researchers, scientists, and drug development professionals.

## The Critical Role of the Linker

An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity.<sup>[2][4]</sup> Upon reaching the target tumor cell, the linker must facilitate the efficient release of the active payload. Linker technology is broadly categorized into two main types: cleavable and non-cleavable linkers, each with distinct mechanisms of action and characteristics.<sup>[5][6]</sup>

## General Structure of an Antibody-Drug Conjugate

An ADC consists of three core components: a monoclonal antibody that targets a specific antigen on cancer cells, a highly potent cytotoxic payload, and a bifunctional linker that connects them.



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**Figure 1:** General structure of an Antibody-Drug Conjugate (ADC).

## I. Cleavable Linkers

Cleavable linkers are designed to be stable at physiological pH in the bloodstream and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.<sup>[6]</sup> This strategy can also lead to a "bystander effect," where the released, membrane-permeable drug can kill adjacent antigen-negative tumor cells.

There are three primary mechanisms for cleavable linkers:

### 1. pH-Sensitive Linkers (Hydrazones)

Hydrazone linkers are acid-labile, designed to hydrolyze and release the drug in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) after the ADC is internalized by the cancer cell.<sup>[7][8][9][10]</sup> While effective in targeting the acidic compartments of tumor cells, a key challenge has been their potential instability in circulation, which can lead to premature drug release.<sup>[9][11]</sup> However, newer designs have improved plasma stability.<sup>[12]</sup> For example, certain hydrazone linkers have been shown to be stable at pH 7.4 while being labile at pH 4.5, yielding potent and effective ADCs *in vitro* and *in vivo*.<sup>[10]</sup>

### 2. Glutathione-Sensitive Linkers (Disulfides)

These linkers incorporate a disulfide bond that is cleaved in the highly reductive intracellular environment, where the concentration of glutathione (GSH) is approximately 1000-fold higher than in the blood plasma (1–10 mmol/L intracellularly vs. ~5 µmol/L in blood).<sup>[12][13][14]</sup> This differential in reducing potential allows for selective drug release within the cytoplasm of tumor cells.<sup>[13][15]</sup> Compared to hydrazone linkers, disulfide linkers generally exhibit enhanced stability in circulation.<sup>[14][15]</sup>

### 3. Enzyme-Sensitive Linkers (Peptides)

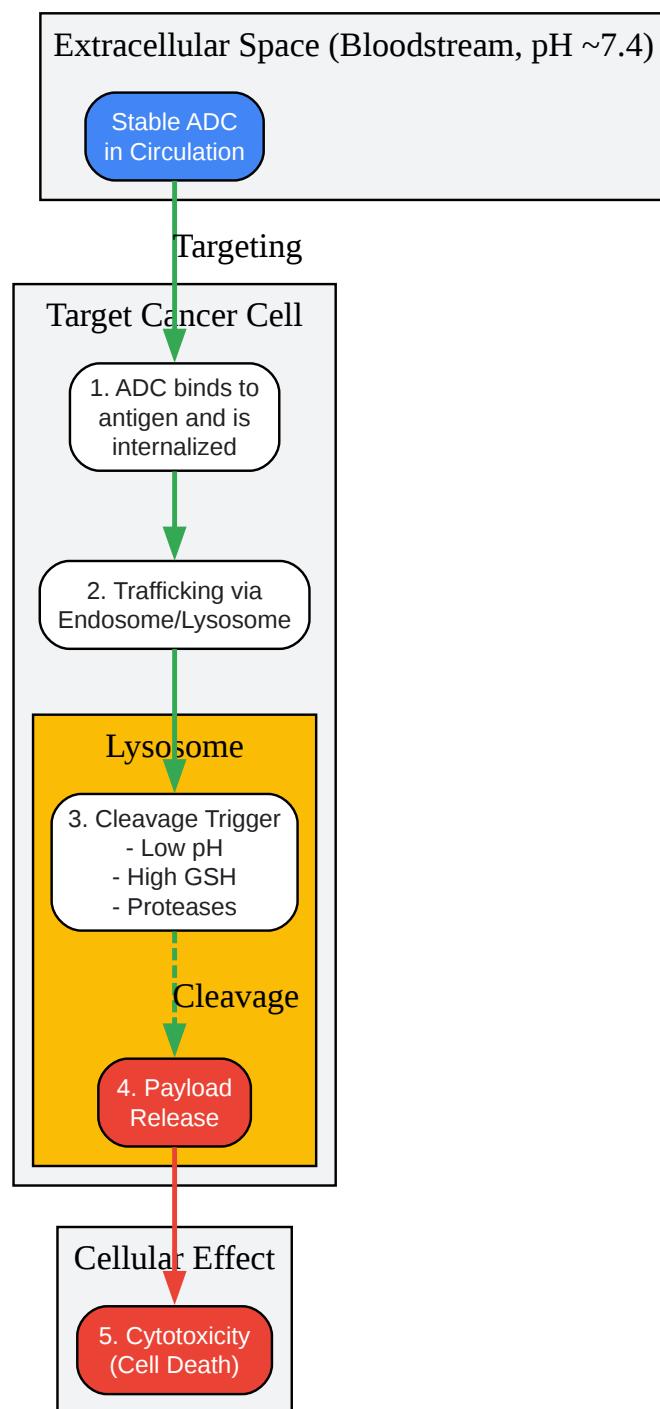
Peptide linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by specific lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[16][17][18] These linkers offer good systemic stability because serum protease inhibitors and physiological pH prevent their cleavage in the bloodstream.[16] Upon internalization and trafficking to the lysosome, these proteases recognize and cleave the peptide sequence, releasing the payload.[16][17] The Val-Cit linker is the most prevalent in clinically approved and investigational ADCs.[18]

### Comparison of Cleavable Linker Properties

Linker Type	Cleavage Trigger	Location of Release	Key Advantages	Key Challenges
Hydrazone	Low pH (Acidic)	Endosomes, Lysosomes	Targets acidic tumor compartments. [10]	Potential for instability in plasma, leading to off-target toxicity.[11]
Disulfide	High Glutathione (GSH)	Cytoplasm	High intracellular vs. extracellular GSH gradient ensures specificity.[13] [14] Good serum stability.[14]	Requires efficient internalization for payload release.
Peptide	Lysosomal Proteases (e.g., Cathepsin B)	Lysosomes	High plasma stability; specific cleavage by overexpressed enzymes.[16][18]	Efficacy depends on protease expression levels in the tumor.

### Mechanism of Cleavable Linker Action

The following diagram illustrates the process by which cleavable linkers release their payload within a target cancer cell.



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**Figure 2:** Payload release mechanism for cleavable linkers.

## II. Non-Cleavable Linkers

Non-cleavable linkers form a highly stable bond between the antibody and the payload, typically a thioether bond.[\[5\]](#)[\[19\]](#) A common example is SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[\[5\]](#)[\[19\]](#) Unlike cleavable linkers, they do not have an external trigger for drug release. Instead, the payload is released only after the ADC is internalized and the antibody backbone is completely degraded by proteases within the lysosome.[\[19\]](#)[\[20\]](#)

This mechanism results in the release of the payload with the linker and an attached amino acid (e.g., lysine) still bound.[\[5\]](#)[\[21\]](#)

## Advantages and Disadvantages of Non-Cleavable Linkers

The primary advantage of non-cleavable linkers is their exceptional plasma stability, which minimizes premature drug release and reduces systemic toxicity, leading to a more predictable pharmacokinetic profile and a wider therapeutic window.[\[19\]](#)[\[22\]](#) However, their efficacy is highly dependent on efficient ADC internalization and lysosomal degradation.[\[6\]](#)[\[19\]](#) Furthermore, because the charged amino acid residue remains attached to the payload, the resulting complex is less likely to diffuse across cell membranes, generally precluding a bystander effect.[\[21\]](#) This makes them most suitable for tumors with high and uniform antigen expression.[\[19\]](#)

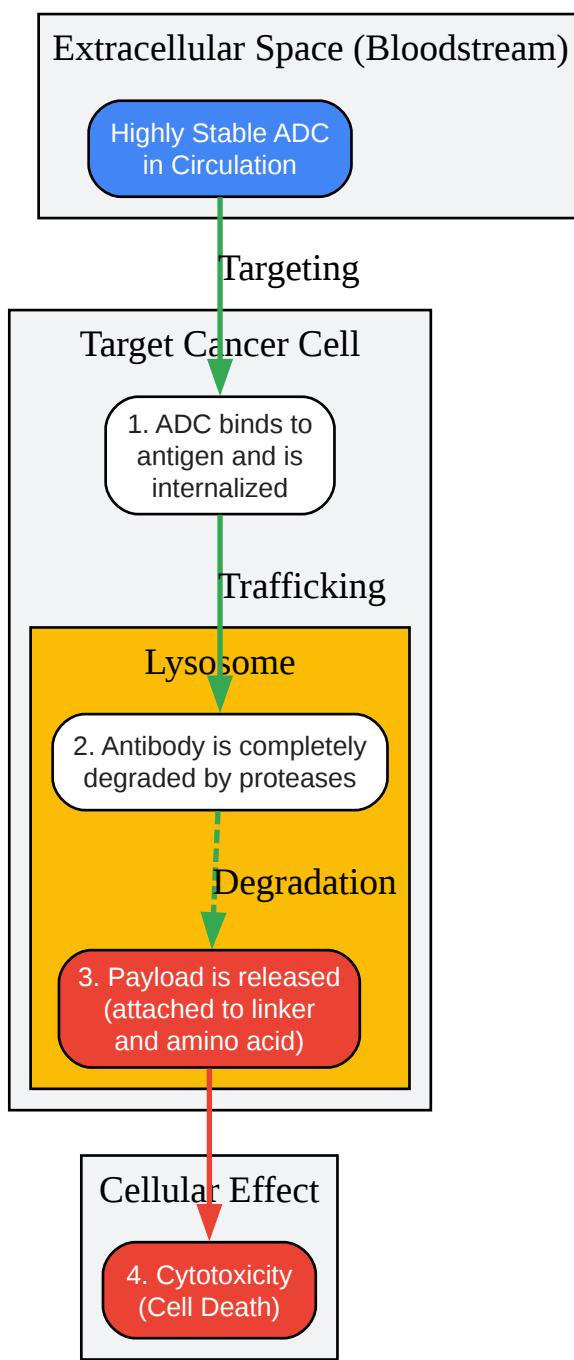
## Comparison of Linker Stability: Cleavable vs. Non-Cleavable

The choice of linker significantly impacts the stability of the ADC in circulation. The following table summarizes stability data for ADCs with a non-cleavable SMCC linker versus a cleavable Val-Cit (vc) linker.

Stability Parameter	MMAE-SMCC (Non-Cleavable)	mc-vc-PAB-MMAE (Cleavable)
Mechanism of Release	Proteolytic degradation of the antibody in the lysosome. <a href="#">[23]</a>	Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). <a href="#">[23]</a>
Plasma Stability	High stability. A Cys-linked ADC showed <0.01% MMAE release in human plasma over 7 days. <a href="#">[23]</a>	Stability varies by species. In human and monkey plasma, <1% MMAE is released after 6 days. In rodent plasma, release is higher (nearly 25% in mouse plasma after 6 days). <a href="#">[23]</a>
In Vivo Stability	Ado-trastuzumab emtansine (Kadcyla®), which uses a related non-cleavable linker, showed a 29% decrease in Drug-to-Antibody Ratio (DAR) in mice after 7 days due to linker degradation. <a href="#">[12]</a>	Val-Cit linkers have proven to be over 100 times more stable than hydrazone linkers in human plasma. <a href="#">[11]</a>

## Mechanism of Non-Cleavable Linker Action

The release of payload from a non-cleavable linker is entirely dependent on the cellular machinery for protein degradation.

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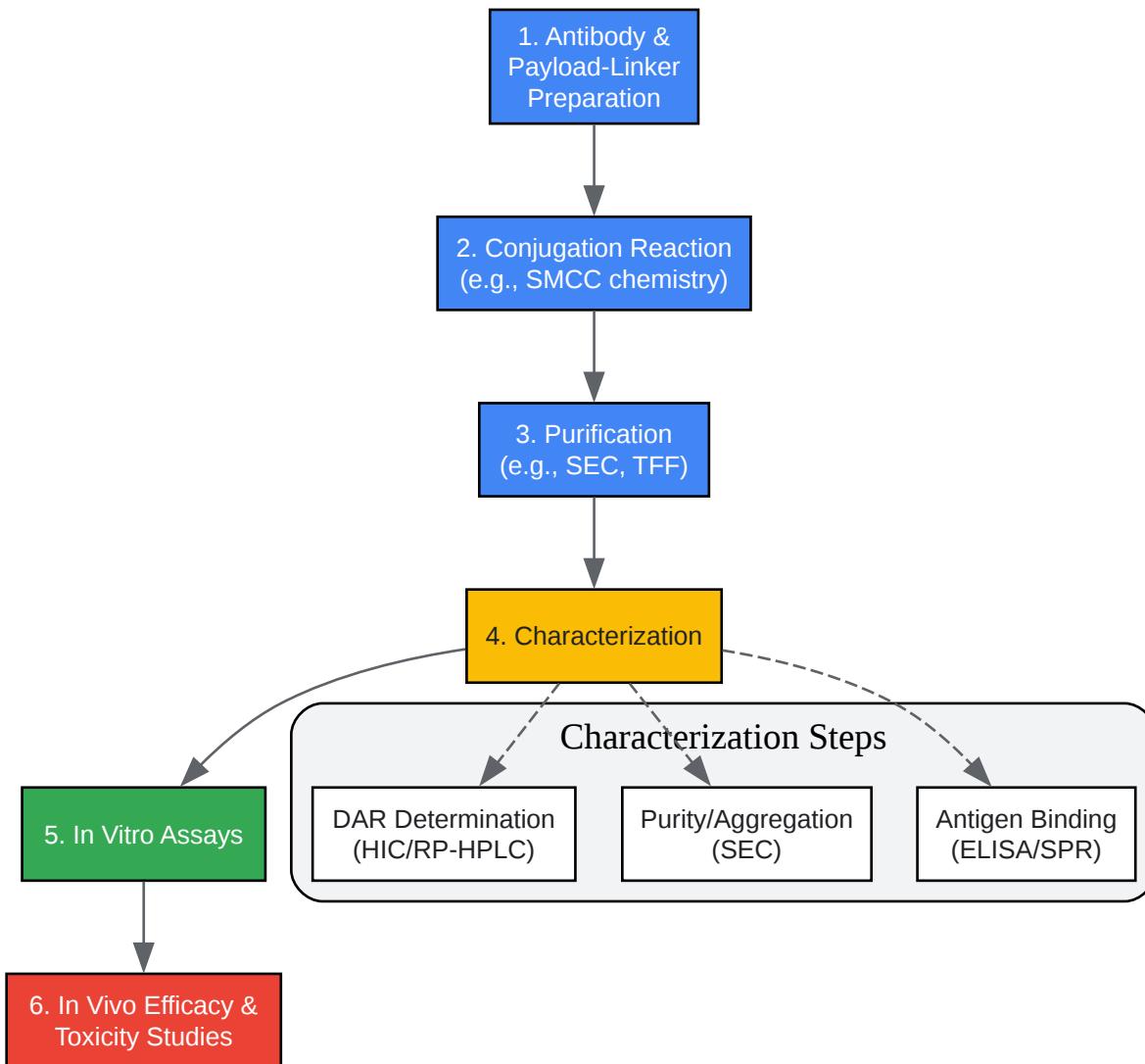
**Figure 3:** Payload release mechanism for non-cleavable linkers.

### III. Experimental Protocols

Accurate synthesis and characterization are fundamental to developing effective ADCs. The following sections provide detailed methodologies for key experiments.

## Experimental Workflow for ADC Development

The development of an ADC follows a multi-step process from initial conjugation to in vivo testing.



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**Figure 4:** General workflow for ADC development and characterization.

### Protocol 1: ADC Synthesis via SMCC Linker

This protocol describes a common two-step process for conjugating a thiol-containing drug to an antibody's lysine residues using the heterobifunctional SMCC linker.[24][25][26]

Materials:

- Antibody (1-10 mg/mL)
- SMCC Crosslinker
- Thiol-containing Payload (e.g., MMAE)
- Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-8.5 (must be amine-free).[24][26]
- Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1-5 mM EDTA, pH 6.5-7.5. [25]
- Quenching Reagent: N-acetylcysteine.[27]
- Solvent: Anhydrous DMSO.
- Desalting columns (e.g., Sephadex G-25).[24]

#### Procedure:

- Antibody Preparation: Prepare the antibody solution in Amine Reaction Buffer. Ensure the buffer is free of primary amines like Tris.[24]
- Antibody Activation:
  - Dissolve SMCC in DMSO immediately before use.
  - Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The optimal ratio depends on the antibody concentration and must be determined empirically.[24][25]
  - Incubate for 30-60 minutes at room temperature.[26]
- Removal of Excess SMCC: Immediately purify the maleimide-activated antibody from unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer. This step is critical to prevent quenching of the payload.[24]
- Conjugation Reaction:

- Dissolve the thiol-containing payload in DMSO.
- Add a molar excess of the payload solution to the activated antibody solution. A typical ratio is 5-10 molar excess of drug-linker.[27]
- Incubate for 1-2 hours at room temperature.[27]
- Quenching: Add a 5-10 molar excess of N-acetylcysteine to cap any unreacted maleimide groups on the antibody. Incubate for 20-30 minutes.[27]
- Purification: Purify the final ADC product from unconjugated payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[27]

## Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute representing the average number of drugs conjugated to each antibody.[28] RP-HPLC is a robust method for determining DAR for cysteine-linked ADCs.[29]

### Materials:

- Purified ADC sample (1-5 mg/mL)
- Reducing Agent: Dithiothreitol (DTT) or TCEP.[27]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[27]
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[27]
- RP-HPLC system with a C4 or C18 column and a UV detector.[27]

### Procedure:

- Antibody Reduction: Incubate the ADC sample with 10-20 mM DTT at 37°C for 30 minutes. This reduces the interchain disulfide bonds, separating the heavy and light chains.[27]
- HPLC Analysis:

- Inject the reduced sample onto the RP-HPLC column.
- Apply a linear gradient of Mobile Phase B to elute the protein chains.
- Monitor the absorbance at 280 nm.[27]
- Data Analysis:
  - The chromatogram will show distinct peaks corresponding to the unconjugated light chain (L0), drug-conjugated light chain (L1), unconjugated heavy chain (H0), and drug-conjugated heavy chain (H1, H2, etc.).[29]
  - Integrate the peak areas for each species.
  - Calculate the weighted average DAR using the percentage of peak area for each species and its corresponding number of conjugated drugs.[29][30]

## Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells to determine cell viability after treatment with an ADC, allowing for the calculation of an  $IC_{50}$  (half-maximal inhibitory concentration) value.[1][31][32]

### Materials:

- Target cancer cell line (adherent or suspension)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS).[1]
- ADC samples (serially diluted)
- 96-well microplates
- MTT solution (5 mg/mL in PBS).[1][32]
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[1][32]
- Microplate reader.

**Procedure:**

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100  $\mu$ L of medium. Incubate overnight at 37°C, 5% CO<sub>2</sub>.[\[32\]](#)
- ADC Treatment: Prepare serial dilutions of the ADC in complete growth medium. Remove the old medium from the cells and add 100  $\mu$ L of the diluted ADC solutions to the respective wells. Include untreated cells as a control.
- Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 48-144 hours).[\[32\]](#)
- MTT Addition: Add 20  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[\[1\]](#)[\[32\]](#)
- Formazan Solubilization:
  - Carefully aspirate the medium from each well without disturbing the formazan crystals.
  - Add 150  $\mu$ L of solubilization solution (e.g., DMSO) to each well.[\[1\]](#)
  - Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[\[1\]](#)
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[\[1\]](#)
- Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration to determine the IC<sub>50</sub> value.

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- To cite this document: BenchChem. [review of bifunctional linkers for antibody-drug conjugates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13720951#review-of-bifunctional-linkers-for-antibody-drug-conjugates>

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